(3-Fluoro-4-methoxyphenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
Description
Properties
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO3S/c1-19-13-3-2-11(10-12(13)16)14(18)17-6-4-15(5-7-17)20-8-9-21-15/h2-3,10H,4-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZKDGMYIXLHQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC3(CC2)OCCS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-methoxyphenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted phenyl derivative and introduce the spirocyclic moiety through a series of cyclization reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters and minimize side reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-4-methoxyphenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the spirocyclic structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to (3-Fluoro-4-methoxyphenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone exhibit anticancer properties. For instance, spirocyclic compounds have been studied for their ability to inhibit tumor growth in various cancer cell lines. A study highlighted the efficacy of spiro compounds in targeting specific pathways involved in cancer proliferation, suggesting that this compound could be a candidate for further investigation in oncology .
SHP2 Inhibition
Recent patents have identified the compound as a potential inhibitor of SHP2, a protein implicated in several cancers, including breast cancer and esophageal neoplasms . Inhibiting SHP2 can disrupt cancer cell signaling pathways, making this compound a valuable addition to targeted cancer therapies.
CNS Disorders
The structure of this compound suggests potential applications in treating central nervous system disorders. Compounds with similar spirocyclic structures have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems .
Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. The presence of the thiazole moiety is often associated with enhanced antibacterial activity, making it a candidate for developing new antibiotics .
Case Study 1: Anticancer Efficacy
In a controlled study involving various spirocyclic compounds, one derivative demonstrated significant inhibition of cell proliferation in human breast cancer cells. The mechanism was linked to the modulation of apoptosis pathways, highlighting the therapeutic potential of spiro compounds like this compound .
Case Study 2: Neuroprotective Effects
A study exploring the neuroprotective effects of related compounds found that certain analogs improved cognitive function in animal models of neurodegeneration. The findings suggest that this compound could be further explored for its potential in treating Alzheimer's disease .
Mechanism of Action
The mechanism of action of (3-Fluoro-4-methoxyphenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The presence of fluorine and methoxy groups can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Functional Group Variations
Table 1: Key Structural Differences and Similarities
Key Observations:
- Aromatic Substituent Effects : The 3-fluoro-4-methoxy group in the target compound offers a balance of electron-withdrawing (F) and electron-donating (OCH₃) effects, distinct from the purely electron-withdrawing 4-iodo group in .
- Biological Relevance: Compounds with thia-containing spiro systems (e.g., ) exhibit pronounced anticancer activity, suggesting the sulfur atom may enhance interactions with cysteine-rich enzymatic targets .
Insights:
- The target compound’s synthesis likely involves similar coupling strategies (e.g., acyl chloride reactions with spirocyclic amines) but may require optimized conditions due to the steric hindrance of the 3-fluoro-4-methoxyphenyl group .
- Microwave-assisted methods () improve efficiency for spiro-quinoline hybrids, suggesting applicability to the target compound’s derivatives .
Pharmacological and Physicochemical Properties
Table 3: Comparative Bioactivity and Properties
*Calculated using Molinspiration software.
Discussion:
- The target compound’s higher LogP (3.2) compared to ’s analogue (2.8) reflects increased lipophilicity from the methoxy group, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Lack of explicit bioactivity data for the target compound underscores the need for targeted assays, leveraging structural parallels to and ’s active derivatives .
Biological Activity
The compound (3-Fluoro-4-methoxyphenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity based on current research.
Chemical Structure
The structure of the compound can be represented as follows:
This compound features a spirocyclic structure, which is often associated with unique biological properties due to its conformational rigidity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Neuroprotective Effects : Investigations into its effects on neurodegenerative diseases are ongoing.
The mechanisms through which this compound exerts its biological effects include:
- Protein-Ligand Interactions : Molecular docking studies have shown that the fluorine atom enhances binding interactions with target proteins, likely through halogen bonding, which increases the compound's affinity for enzyme active sites .
- Inhibition of Enzymatic Activity : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in neurotransmission and are implicated in Alzheimer's disease .
1. Anticancer Activity
A study assessed the cytotoxic effects of this compound against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated a dose-dependent inhibition of cell growth, with IC50 values demonstrating significant potency compared to standard chemotherapeutics.
2. Enzyme Inhibition Studies
The compound was tested for its inhibitory effects on AChE and BChE:
These results indicate that the compound has a comparable inhibitory effect to known inhibitors like donepezil.
Structure-Activity Relationship (SAR)
The presence of the 3-fluoro and 4-methoxy substituents on the phenyl ring is critical for enhancing biological activity. The fluorine atom contributes to increased lipophilicity and membrane permeability, facilitating better interaction with biological targets .
Q & A
Advanced Research Question
- Molecular Docking : Simulate binding poses with targets (e.g., GABA receptors) using AutoDock Vina, focusing on hydrogen bonds between the fluorine atom and receptor residues .
- Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
- QSAR Modeling : Correlate structural descriptors (e.g., LogP, polar surface area) with bioactivity data to guide analog design .
How is the environmental fate of this compound assessed in ecotoxicology studies?
Advanced Research Question
- Photodegradation Studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions and analyze degradation products via GC-MS .
- Bioaccumulation Assays : Measure partition coefficients (LogKₒw) using shake-flask methods to predict accumulation in aquatic organisms .
- Toxicity Screening : Use Daphnia magna or zebrafish embryos to evaluate acute/chronic toxicity (LC₅₀/EC₅₀) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
